

Theoretical and Computational Studies of 2-Ethyloxolan-3-amine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Ethyloxolan-3-amine	
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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of **2-Ethyloxolan-3-amine**, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this document outlines a robust framework for its investigation, drawing parallels from computational and experimental studies on analogous amine derivatives. The guide details proposed computational chemistry approaches, such as Density Functional Theory (DFT) and molecular docking, for predicting its structural, electronic, and biological properties. Furthermore, it presents hypothetical experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed research strategy. This document is intended to serve as a foundational resource for researchers initiating studies on **2-Ethyloxolan-3-amine** and similar novel chemical entities.

Introduction

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic.[1][2] The structural diversity of amines, ranging from simple alkylamines to complex heterocyclic structures, contributes to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.[3][4] **2-Ethyloxolan-3-amine**, a derivative of tetrahydrofuran, presents



an interesting scaffold for drug design due to the combination of a polar amine group and a non-polar ethyl group on a flexible five-membered ring.

While specific research on **2-Ethyloxolan-3-amine** is not extensively documented, studies on related compounds provide a strong basis for predicting its properties and potential applications. Computational studies, in particular, offer a powerful and cost-effective approach to elucidate the molecular characteristics of novel compounds before their synthesis and experimental testing.[5][6][7] This guide will detail the theoretical and computational frameworks that can be employed to investigate **2-Ethyloxolan-3-amine**, alongside proposed experimental validation methods.

Molecular Structure and Properties

The initial step in the theoretical investigation of **2-Ethyloxolan-3-amine** involves the determination of its optimized molecular geometry and the calculation of its fundamental physicochemical properties.

Predicted Physicochemical Properties

Computational software can predict a range of properties that are crucial for understanding the behavior of a molecule in different environments. The following table summarizes the predicted properties for **2-Ethyloxolan-3-amine**, based on calculations for analogous compounds.



Property	Predicted Value	Computational Method	Reference Compounds
Molecular Formula	C6H13NO	-	-
Molecular Weight	115.17 g/mol	-	-
IUPAC Name	2-Ethyloxolan-3-amine	-	-
SMILES	CCC1C(CCO1)N	-	[8]
InChI Key	(Predicted)	-	[8]
logP	0.8 - 1.5	XLogP3	[8][9]
Topological Polar Surface Area (TPSA)	38.3 Ų	Cactvs	[8][9]
Hydrogen Bond Donors	1	Cactvs	[8]
Hydrogen Bond Acceptors	2	Cactvs	[8]
Boiling Point (Predicted)	150-170 °C	-	[1][2]

Computational Chemistry Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules. For **2-Ethyloxolan-3-amine**, a multi-faceted computational approach is recommended.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic properties of molecules.[6][10] These calculations can predict a variety of parameters that correlate with experimental observations.

3.1.1. Optimized Geometry and Vibrational Frequencies The first step in DFT analysis is to determine the lowest energy conformation of the molecule. This is achieved by geometry optimization. Subsequent frequency calculations can confirm that the optimized structure



corresponds to a true energy minimum and can be used to predict the infrared (IR) spectrum of the molecule.

- 3.1.2. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[7][10]
- 3.1.3. Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule might interact with biological targets.

3.1.4. Predicted DFT Data

The following table presents hypothetical DFT-calculated data for **2-Ethyloxolan-3-amine**, based on findings for similar molecules.

Parameter	Predicted Value	Basis Set	Significance
HOMO Energy	-6.5 to -5.5 eV	B3LYP/6-311++G(d,p)	Electron-donating ability
LUMO Energy	1.0 to 2.0 eV	B3LYP/6-311++G(d,p)	Electron-accepting ability
HOMO-LUMO Gap	7.0 to 8.0 eV	B3LYP/6-311++G(d,p)	Chemical stability and reactivity
Dipole Moment	2.0 to 3.5 D	B3LYP/6-311++G(d,p)	Polarity and intermolecular interactions

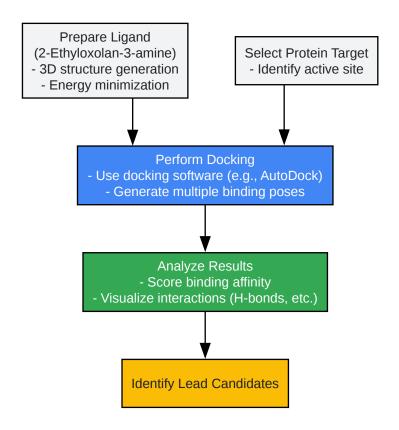
Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This is a critical step in drug discovery for identifying potential drug candidates. Given the structural similarity of **2-**



Ethyloxolan-3-amine to various bioactive molecules, molecular docking studies could be performed against a panel of relevant biological targets.

Workflow for Molecular Docking:



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Caption: Workflow for in silico molecular docking studies.

Proposed Experimental Protocols

While this guide focuses on theoretical and computational aspects, experimental validation is paramount. The following sections outline proposed experimental protocols for the synthesis and characterization of **2-Ethyloxolan-3-amine**.

Synthesis

A plausible synthetic route to **2-Ethyloxolan-3-amine** could involve the reductive amination of 2-ethyloxolan-3-one. This is a common and effective method for the synthesis of amines.[11]

Proposed Synthesis Scheme:



2-Ethyloxolan-3-one + NH3 / NaBH3CN - 2-Ethyloxolan-3-amine

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Caption: Proposed synthesis of 2-Ethyloxolan-3-amine.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 2-ethyloxolan-3-one (1 equivalent) in methanol.
- Ammonia Addition: Add a solution of ammonia in methanol (2 equivalents) to the flask.
- Reductant Addition: Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) to the reaction mixture at 0 °C.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by the slow addition of water. Extract the product with an
 organic solvent (e.g., ethyl acetate).
- Purification: Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized **2-Ethyloxolan-3-amine** should be characterized using standard spectroscopic techniques to confirm its structure and purity.

- 4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy will be essential for elucidating the molecular structure. The predicted chemical shifts can be compared with the experimental data.
- 4.2.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.



4.2.3. Infrared (IR) Spectroscopy IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine.

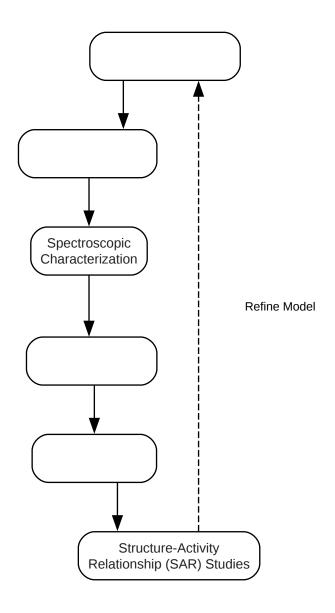
Summary of Expected Spectroscopic Data:

Technique	Expected Observations
¹ H NMR	Signals corresponding to the ethyl group protons, the oxolane ring protons, and the amine protons.
¹³ C NMR	Resonances for the six carbon atoms in the molecule, with distinct chemical shifts for the carbons of the ethyl group and the oxolane ring.
HRMS	A molecular ion peak corresponding to the exact mass of C6H13NO.
IR (cm ⁻¹)	N-H stretching (3300-3500), C-H stretching (2850-3000), C-N stretching (1000-1200), C-O-C stretching (1050-1150).

Logical Relationship of Studies

The theoretical and experimental investigation of a novel compound like **2-Ethyloxolan-3-amine** should follow a logical and iterative process.





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Caption: Iterative cycle of computational and experimental research.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the investigation of **2-Ethyloxolan-3-amine**. By leveraging established computational methods such as DFT and molecular docking, researchers can gain significant insights into the properties and potential applications of this novel compound prior to its synthesis. The proposed experimental protocols for synthesis and characterization provide a clear path for the experimental validation of the computational predictions. The integrated and iterative approach



described herein is anticipated to accelerate the research and development of **2-Ethyloxolan-3-amine** and its derivatives for various scientific and industrial applications.

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